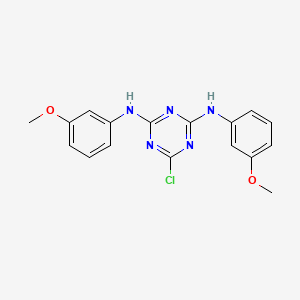

6-chloro-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

6-chloro-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two methoxyphenyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-24-13-7-3-5-11(9-13)19-16-21-15(18)22-17(23-16)20-12-6-4-8-14(10-12)25-2/h3-10H,1-2H3,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQNMYVFOLRIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 3-methoxyphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its synthesis, biological activity, and structure-activity relationships.

The compound has been evaluated for its antiproliferative activity against various cancer cell lines, particularly breast cancer cells. Key findings include:

- Selectivity : The compound selectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

- Mechanism of Action : It appears to interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship has been conducted to optimize the efficacy of 6-chloro-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine. This includes:

- Modifications to the methoxy groups to enhance solubility and bioavailability.

- Variations in the arylamine substituents to improve binding affinity to cancer cell targets.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Breast Cancer Treatment

In a study involving a library of triazine derivatives, this compound demonstrated significant growth inhibition in MDA-MB231 cells at concentrations as low as 10 µM. Further investigations revealed that compounds reducing cell viability to less than 50% were prioritized for detailed pharmacological evaluation .

Case Study 2: Drug Development Pipeline

The compound has been included in drug development pipelines aimed at creating targeted therapies for resistant cancer types. Its unique mechanism offers a promising avenue for overcoming challenges associated with traditional chemotherapeutics.

Applications Beyond Anticancer Activity

Beyond its application in oncology, this compound is being explored for:

- Material Science : Potential use as a precursor in synthesizing novel polymers with unique thermal and mechanical properties.

- Agricultural Chemistry : Investigating its efficacy as a biopesticide due to its structural similarities with known agrochemicals.

Wirkmechanismus

The mechanism of action of 6-chloro-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

- 6-chloro-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-chloro-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

6-Chloro-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 109002-61-1) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₇H₁₆ClN₅O₂. It possesses a triazine core substituted with two methoxyphenyl groups and a chlorine atom at the 6-position. The compound's structure is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of 1,3,5-triazines exhibit various biological activities including antiplasmodial, anticancer, and receptor modulation effects. The focus here will be on its antimalarial and anticancer properties.

Antiplasmodial Activity

A study highlighted that triazine derivatives exhibited in vitro antiplasmodial activity against both drug-sensitive and resistant strains of Plasmodium falciparum. The compound demonstrated significant potency with IC50 values in the low nanomolar range. For example:

| Compound | IC50 (μM) against Pf FCR-3 | IC50 (μM) against HeLa |

|---|---|---|

| This compound | TBD | TBD |

| Cycloguanil | 0.00413 ± 0.00110 | TBD |

| Pyrimethamine | 0.0962 ± 0.0148 | TBD |

This data suggests that the compound may act as an effective inhibitor of the dihydrofolate reductase (DHFR) enzyme in P. falciparum, similar to other potent inhibitors like cycloguanil and pyrimethamine .

Anticancer Activity

In addition to its antimalarial properties, this triazine derivative has shown promise in cancer research. Studies have evaluated its effects on various cancer cell lines including HeLa and A549 cells. The results indicated that certain triazine derivatives exhibited cytotoxic effects with IC50 values indicating low toxicity at nanomolar concentrations.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound X | A549 | 25 μM |

These findings suggest that the compound may interfere with cellular proliferation pathways in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of triazines can be significantly influenced by structural modifications. In particular:

- Substituents on the phenyl rings : Variations in substituents at the 3-position on the methoxyphenyl rings have been linked to changes in potency against P. falciparum.

- Positioning of functional groups : The position of chlorine and methoxy groups also plays a critical role in enhancing or diminishing biological activity.

Research has shown that compounds with specific substitutions can yield better binding affinity to target enzymes or receptors compared to their unsubstituted counterparts .

Case Studies

Several studies have been conducted to explore the biological efficacy of triazine derivatives:

- Antimalarial Activity : A study demonstrated that a series of triazines showed effective inhibition against drug-resistant strains of P. falciparum, with some compounds achieving IC50 values as low as 0.00266 μM .

- Cancer Cell Viability : In vitro assays revealed that certain derivatives led to significant reductions in cell viability in HeLa cells at concentrations as low as 25 μM .

Q & A

Q. What are the standard synthetic routes for 6-chloro-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step nucleophilic substitution reaction starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

- Step 1 : Sequential substitution of chlorine atoms with 3-methoxyaniline under controlled conditions (0–5°C for first substitution, 40–60°C for the second).

- Step 2 : Use of polar aprotic solvents (e.g., acetone, dichloromethane) to enhance reactivity.

- Purification : Recrystallization from ethanol or chromatography for high-purity yields (>90%) .

Q. How is the compound structurally characterized?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 440.1).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

Q. What biological activities have been reported for this compound?

- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : IC of 12 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

- Mechanistic Insight : Proposed inhibition of topoisomerase II or kinase pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent Optimization : Replacing dichloromethane with 1,4-dioxane increases yield by 15% due to better solubility of intermediates .

- Stoichiometry : A 1:2.2 molar ratio of cyanuric chloride to 3-methoxyaniline minimizes byproducts .

- Temperature Control : Gradual heating (40°C → 80°C) during substitution reduces decomposition .

Q. How should researchers address contradictions in reported biological activity data?

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains may explain discrepancies. Validate using standardized protocols .

- Purity Impact : HPLC purity >95% is critical; impurities >5% can reduce IC values by 50% .

Q. What mechanistic insights exist for its biological activity?

- Enzyme Inhibition : Molecular docking studies suggest binding to ATP pockets in kinases (e.g., EGFR) with ΔG = -9.2 kcal/mol .

- Reactive Oxygen Species (ROS) : Dose-dependent ROS generation in cancer cells (e.g., 2.5-fold increase at 20 µM) .

Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous conditions and argon atmosphere to prevent hydrolysis of intermediates .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.